4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine
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Overview
Description
4,6-Dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine is a chemical compound that belongs to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound is characterized by its two methoxy groups attached to the pyrimidine ring and a methoxyphenylmethyl group attached to the nitrogen atom.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various organic compounds .
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, facilitated by a palladium catalyst .
Biochemical Pathways
Similar compounds have been involved in the synthesis of azo dyes and dithiocarbamate , suggesting potential involvement in related biochemical pathways.
Result of Action
Similar compounds have been used in the synthesis of various organic compounds , suggesting that this compound may also have a role in such processes.
Action Environment
It’s worth noting that similar compounds have been used in reactions that are tolerant to various functional groups and mild reaction conditions , suggesting that this compound may also exhibit similar characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine typically involves multiple steps. One common method starts with the reaction of 4,6-dihydroxy-2-methylthiopyrimidine with phosphorus oxychloride under nitrogen protection. The resulting product, 4,6-dichloro-2-methylthiopyrimidine, is then reacted with sodium methoxide in methanol to yield 4,6-dimethoxy-2-methylthiopyrimidine. Finally, the methylthio group is oxidized using hydrogen peroxide in the presence of a catalyst to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Sodium methoxide in methanol is often used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfonyl derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
4,6-Dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methanesulfonyl-4,6-dimethoxypyrimidine: Similar in structure but with a sulfonyl group instead of the methoxyphenylmethyl group.
4,6-Dimethoxy-2-methylthiopyrimidine: Contains a methylthio group instead of the methoxyphenylmethyl group.
Uniqueness
4,6-Dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenylmethyl group enhances its potential interactions with biological targets, making it a valuable compound for pharmaceutical and agrochemical research .
Properties
IUPAC Name |
4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-18-11-7-5-4-6-10(11)9-15-14-16-12(19-2)8-13(17-14)20-3/h4-8H,9H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPVVMIJSWHYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC(=CC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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